ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form pyrimidine derivatives.
Acylation Reactions: The ester group can be acylated using reagents like acetic anhydride or chloroacetyl chloride.
Common Reagents and Conditions
Formamide, Formic Acid, Urea, Thiourea: Used for cyclization reactions to form pyrimidine derivatives.
Carbon Disulfide, Ethyl Cyanoacetate: Used for acylation reactions.
Major Products Formed
Pyrano[2,3-d]pyrimidine Derivatives: Formed through cyclization reactions.
Bicyclic Pyrimidine Derivatives: Formed through acylation and intramolecular cyclization.
Scientific Research Applications
Ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: Its derivatives have shown potential in various biological activities, including antitumor and antiviral activities.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Pyrimidine Derivatives: Similar in structure and often used in medicinal chemistry for their biological activities.
Uniqueness
Ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H27ClN2O4 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
ethyl 6-amino-4-[5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C26H27ClN2O4/c1-6-31-26(30)23-17(5)33-25(29)21(12-28)24(23)20-11-18(14(2)9-15(20)3)13-32-22-8-7-19(27)10-16(22)4/h7-11,24H,6,13,29H2,1-5H3 |
InChI Key |
XPFBTUPQSXGFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C(=C2)COC3=C(C=C(C=C3)Cl)C)C)C)C#N)N)C |
Origin of Product |
United States |
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